molecular formula C17H11Cl2NO4 B12423013 MptpB-IN-1

MptpB-IN-1

Cat. No.: B12423013
M. Wt: 364.2 g/mol
InChI Key: RHLHXHOGVCAPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

MptpB-IN-1 primarily undergoes substitution reactions. The isoxazole head and salicylate group in its structure are crucial for its binding mechanism. Common reagents used in these reactions include methanol, sodium hydroxide, and various organic solvents. The major products formed from these reactions are typically the desired inhibitors with specific structural features that enhance their potency against MptpB .

Scientific Research Applications

MptpB-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the inhibition of Mycobacterium tuberculosis protein-tyrosine-phosphatase B, which is crucial for the survival of the bacteria within host macrophages. By inhibiting this enzyme, this compound helps reduce the infection burden of multidrug-resistant Mycobacterium tuberculosis . This compound is also being explored as a potential therapeutic agent for tuberculosis, offering a new strategy to tackle the disease by targeting bacterial virulence factors rather than central growth pathways .

Mechanism of Action

Comparison with Similar Compounds

MptpB-IN-1 is unique due to its potent and selective inhibition of Mycobacterium tuberculosis protein-tyrosine-phosphatase B. Similar compounds include other isoxazole-based inhibitors that target the same enzyme. For example, compounds C13 and other double-site isoxazole-based inhibitors have shown similar efficacy in reducing the infection burden of Mycobacterium tuberculosis and Mycobacterium avium . this compound stands out due to its oral activity and potent inhibition, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C17H11Cl2NO4

Molecular Weight

364.2 g/mol

IUPAC Name

4-[3-(3,5-dichloro-4-hydroxyphenyl)phenyl]-5-methyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C17H11Cl2NO4/c1-8-14(15(17(22)23)20-24-8)10-4-2-3-9(5-10)11-6-12(18)16(21)13(19)7-11/h2-7,21H,1H3,(H,22,23)

InChI Key

RHLHXHOGVCAPFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)C2=CC=CC(=C2)C3=CC(=C(C(=C3)Cl)O)Cl

Origin of Product

United States

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